molecular formula C15H14N4O4S B2505558 2-((6-acetamidopyridazin-3-yl)thio)-N-(benzo[d][1,3]dioxol-5-yl)acetamide CAS No. 1021120-76-2

2-((6-acetamidopyridazin-3-yl)thio)-N-(benzo[d][1,3]dioxol-5-yl)acetamide

Cat. No.: B2505558
CAS No.: 1021120-76-2
M. Wt: 346.36
InChI Key: JKQOBXAVAJNDAK-UHFFFAOYSA-N
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Description

2-((6-acetamidopyridazin-3-yl)thio)-N-(benzo[d][1,3]dioxol-5-yl)acetamide is a complex organic compound that features a pyridazine ring substituted with an acetamido group and a benzo[d][1,3]dioxole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((6-acetamidopyridazin-3-yl)thio)-N-(benzo[d][1,3]dioxol-5-yl)acetamide typically involves multi-step organic reactions. The initial step often includes the formation of the pyridazine ring, followed by the introduction of the acetamido group. The benzo[d][1,3]dioxole moiety is then attached through a thiol linkage. Common reagents used in these reactions include acetic anhydride, thiols, and various catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound’s purity and consistency.

Chemical Reactions Analysis

Types of Reactions

2-((6-acetamidopyridazin-3-yl)thio)-N-(benzo[d][1,3]dioxol-5-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: Its structural features make it a candidate for studying enzyme interactions and inhibition.

    Medicine: It may have potential as a therapeutic agent due to its unique chemical properties.

    Industry: It could be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 2-((6-acetamidopyridazin-3-yl)thio)-N-(benzo[d][1,3]dioxol-5-yl)acetamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact pathways and targets would depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

    Benzo[d][1,3]dioxole derivatives: These compounds share the benzo[d][1,3]dioxole moiety and have similar chemical properties.

    Pyridazine derivatives: Compounds with a pyridazine ring and various substituents can have comparable biological activities.

Uniqueness

What sets 2-((6-acetamidopyridazin-3-yl)thio)-N-(benzo[d][1,3]dioxol-5-yl)acetamide apart is its combination of the pyridazine ring with the benzo[d][1,3]dioxole moiety through a thiol linkage. This unique structure may confer specific properties that are not present in other similar compounds, making it a valuable molecule for further study.

Properties

IUPAC Name

2-(6-acetamidopyridazin-3-yl)sulfanyl-N-(1,3-benzodioxol-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O4S/c1-9(20)16-13-4-5-15(19-18-13)24-7-14(21)17-10-2-3-11-12(6-10)23-8-22-11/h2-6H,7-8H2,1H3,(H,17,21)(H,16,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKQOBXAVAJNDAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NN=C(C=C1)SCC(=O)NC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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